N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)picolinamide
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Overview
Description
N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)picolinamide is a chemical compound with the molecular formula C21H20N4O4 This compound is characterized by the presence of a picolinamide group attached to a phenyl ring, which is further substituted with a ureido group and a 3,4-dimethoxyphenyl group
Mechanism of Action
Target of Action
A compound with a similar structure has been reported to bind with alpha7nachr . The alpha7 nicotinic acetylcholine receptor (alpha7nAChR) is a type of nicotinic acetylcholine receptor, implicated in long-term memory and sensory gating .
Mode of Action
This interaction could potentially modulate the receptor’s function, influencing the downstream signaling pathways .
Biochemical Pathways
If the compound interacts with alpha7nachr, it could potentially influence cholinergic signaling pathways . These pathways play crucial roles in various physiological processes, including memory, cognition, and sensory perception .
Result of Action
If the compound acts on alpha7nachr, it could potentially modulate neuronal activity, thereby influencing cognitive processes such as memory and sensory perception .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)picolinamide typically involves the reaction of 3,4-dimethoxyaniline with isocyanate derivatives to form the ureido intermediate. This intermediate is then coupled with picolinic acid or its derivatives under appropriate reaction conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)picolinamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce amines.
Scientific Research Applications
N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)picolinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)nicotinamide
- N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)benzamide
Uniqueness
N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)picolinamide is unique due to the presence of the picolinamide group, which imparts specific binding properties and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-[(3,4-dimethoxyphenyl)carbamoylamino]phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-28-18-11-10-14(13-19(18)29-2)23-21(27)25-16-8-4-3-7-15(16)24-20(26)17-9-5-6-12-22-17/h3-13H,1-2H3,(H,24,26)(H2,23,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUHONSJHJTIMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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